1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula and a molecular weight of 242.26 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an isobutoxy group at the 2 position, making it a member of the difluorophenyl ketone class. The presence of fluorine atoms often enhances the biological activity and lipophilicity of organic compounds, which can be beneficial in pharmaceutical applications.
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can undergo several chemical transformations, including:
The biological activity of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone is largely influenced by its structural features. Compounds with similar difluorophenyl structures have been studied for their potential as:
The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone can be achieved through various methods:
1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone has potential applications in various fields:
Interaction studies involving 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone focus on its binding affinity with biological targets. Such studies typically assess:
Several compounds share structural similarities with 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3,5-Difluoro-4-isobutoxyphenyl)ethanone | Similar difluorophenyl structure but different substitution pattern | Potentially similar but may exhibit different enzyme inhibition profiles | |
| 1-(3-Fluoro-4-isobutoxyphenyl)ethanone | Contains one fluorine atom instead of two | Reduced biological activity compared to difluorinated analogs | |
| 1-(4-Isobutoxyphenyl)ethanone | Lacks fluorine substituents | Lower lipophilicity and potential bioactivity |
The uniqueness of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone lies in its specific substitution pattern that enhances its lipophilicity and potentially increases its biological efficacy compared to similar compounds.